Methyl 3-(7-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(7-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a fluorinated organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a trifluoromethyl group and a fluorine atom on the indole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated indole under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(7-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(7-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3-(7-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl and fluorine groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.
Trifluoromethylated Pyridines: Known for their use in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
Uniqueness
Methyl 3-(7-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the indole ring, which imparts distinct chemical reactivity and biological activity compared to other fluorinated compounds.
Properties
Molecular Formula |
C13H11F4NO2 |
---|---|
Molecular Weight |
289.22 g/mol |
IUPAC Name |
methyl 3-[7-fluoro-2-(trifluoromethyl)-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C13H11F4NO2/c1-20-10(19)6-5-8-7-3-2-4-9(14)11(7)18-12(8)13(15,16)17/h2-4,18H,5-6H2,1H3 |
InChI Key |
XLTZLCJSEPPHDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(NC2=C1C=CC=C2F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.